N-(naphthalen-2-yl)acridin-9-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C23H16N2 |
|---|---|
Molecular Weight |
320.4 g/mol |
IUPAC Name |
N-naphthalen-2-ylacridin-9-amine |
InChI |
InChI=1S/C23H16N2/c1-2-8-17-15-18(14-13-16(17)7-1)24-23-19-9-3-5-11-21(19)25-22-12-6-4-10-20(22)23/h1-15H,(H,24,25) |
InChI Key |
GHZUDPYZBCVLAV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)NC3=C4C=CC=CC4=NC5=CC=CC=C53 |
Origin of Product |
United States |
Advanced Spectroscopic Characterization and Structural Elucidation of N Naphthalen 2 Yl Acridin 9 Amine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the precise structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed map of the molecular skeleton can be constructed.
The ¹H NMR spectrum of N-(naphthalen-2-yl)acridin-9-amine is expected to exhibit a complex pattern of signals, primarily in the aromatic region, corresponding to the distinct proton environments in the acridine (B1665455) and naphthalene (B1677914) ring systems. The spectrum would feature multiplets for the 15 aromatic protons, with their specific chemical shifts determined by their electronic environment and proximity to the nitrogen atoms and adjacent rings. A distinct, likely broad, singlet corresponding to the secondary amine (N-H) proton would also be anticipated. The integration of these signals would confirm the ratio of protons in different parts of the molecule. While specific experimental data is not widely published, analysis of related acridine and naphthalene structures allows for a theoretical assignment of the proton signals. mdpi.comresearchgate.netchemicalbook.com
Table 1: Predicted ¹H NMR Data for this compound Data is predicted based on typical values for acridine and naphthalene moieties.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Acridine-H (8H) | ~7.30 - 8.50 | m (multiplet) |
| Naphthalene-H (7H) | ~7.40 - 8.00 | m (multiplet) |
| N-H (1H) | Variable, likely > 9.0 | s (singlet), broad |
The ¹³C NMR spectrum provides complementary information, revealing the number of unique carbon environments within the molecule. For this compound, which possesses 23 carbon atoms, one would expect to see a corresponding number of signals in the spectrum, assuming no coincidental overlap. These signals would predominantly appear in the downfield region (typically 110-150 ppm), which is characteristic of sp²-hybridized carbons in aromatic systems. mdpi.comchemicalbook.com The carbon atom C-9 of the acridine ring, being directly attached to two nitrogen atoms, would likely resonate at a significantly different chemical shift compared to the other carbons.
Table 2: Predicted ¹³C NMR Data for this compound Data is predicted based on typical values for acridine and naphthalene moieties.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Aromatic C (Acridine & Naphthalene) | ~110 - 150 |
| Acridine C-9 | ~150 - 160 |
High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise molecular weight of a compound, thereby confirming its elemental composition. For this compound (C₂₃H₁₆N₂), the calculated monoisotopic mass is 320.1313 Da. Experimental HRMS analysis would be expected to yield a measured mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺ that is extremely close to this theoretical value, typically within a few parts per million (ppm). Further analysis of the fragmentation pattern in the mass spectrum could provide additional structural confirmation by showing the loss of specific fragments, such as the naphthalene group.
Table 3: HRMS Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₂₃H₁₆N₂ |
| Calculated Exact Mass | 320.1313 Da |
| Expected Ion (ESI+) | [M+H]⁺ |
| Expected m/z | 321.1386 |
Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Studies
Vibrational spectroscopy, including FT-IR and Raman techniques, probes the vibrational modes of a molecule. The resulting spectra display bands that are characteristic of specific functional groups and bonds.
For this compound, the FT-IR spectrum is expected to show a characteristic weak absorption band for the N-H stretch of the secondary amine in the range of 3350-3310 cm⁻¹. orgchemboulder.com A strong band corresponding to the aromatic C-N stretching vibration would likely appear between 1335-1250 cm⁻¹. orgchemboulder.com Other prominent features would include multiple bands for aromatic C-H stretching just above 3000 cm⁻¹ and aromatic C=C ring stretching vibrations in the 1600-1450 cm⁻¹ region. Raman spectroscopy would provide complementary information, particularly for the non-polar bonds of the aromatic rings.
Table 4: Predicted FT-IR Absorption Bands for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| N-H Stretch (secondary amine) | 3350 - 3310 | Weak |
| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak |
| Aromatic C=C Ring Stretch | 1600 - 1450 | Medium-Strong |
| Aromatic C-N Stretch | 1335 - 1250 | Strong |
Electronic Absorption and Fluorescence Spectroscopy for Investigating Photophysical Characteristics
Electronic spectroscopy, encompassing UV-Visible absorption and fluorescence techniques, provides critical information about the electronic transitions and photophysical properties of a molecule. Acridine and naphthalene are both well-known chromophores.
The UV-Visible absorption spectrum of this compound is predicted to display multiple absorption bands, resulting from the π→π* transitions within the extended conjugated system of the acridine and naphthalene moieties. researchgate.netresearchgate.net Typically, acridine derivatives exhibit strong absorption in the 350-450 nm range. researchgate.net The linkage of the naphthalene group is expected to modulate these electronic transitions. Many acridine derivatives are known to be highly fluorescent. nih.govnih.gov Therefore, upon excitation at an appropriate wavelength (corresponding to an absorption maximum), this compound is expected to exhibit fluorescence emission, likely in the blue to green region of the visible spectrum. rsc.org
Table 5: Predicted Photophysical Properties for this compound
| Property | Predicted Wavelength Range (nm) |
|---|---|
| Absorption Maximum (λmax) | ~350 - 450 |
| Fluorescence Emission Maximum (λem) | ~450 - 550 |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unequivocal proof of the compound's structure and connectivity. Analysis of a suitable single crystal of this compound would yield data on its crystal system, space group, and unit cell dimensions. Furthermore, it would reveal crucial details about the molecule's conformation, including the dihedral angle between the acridine and naphthalene ring systems, as well as intermolecular interactions such as hydrogen bonding or π–π stacking in the crystal lattice. nih.govresearchgate.net As of this writing, a published crystal structure for this specific compound was not identified in a review of available literature.
Computational Chemistry and Theoretical Investigations of N Naphthalen 2 Yl Acridin 9 Amine
Density Functional Theory (DFT) Calculations on Electronic Structure and Reactivity
Density Functional Theory (DFT) has become a important tool in quantum chemistry for studying the electronic properties of molecules. By approximating the electron density, DFT methods can accurately predict various molecular characteristics of N-(naphthalen-2-yl)acridin-9-amine.
HOMO-LUMO Orbital Analysis and Energy Gap Determination
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic behavior and reactivity. The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. biomedres.us
A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. biomedres.us This can be indicative of higher biological activity and polarizability. nih.gov For N-aryl substituted acridin-9-amines, the HOMO is typically localized on the acridine (B1665455) ring and the exocyclic nitrogen atom, while the LUMO is distributed over the acridine moiety. The introduction of the naphthalene (B1677914) group can influence the energy levels of these orbitals.
Table 1: Representative HOMO-LUMO Data for a Structurally Related Compound
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| N-{4-[(4-amino-3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)sulfonyl]phenyl}acetamide | - | - | small |
Note: Data for a structurally related compound is presented due to the lack of specific data for this compound. The small energy gap indicates high reactivity. nih.gov
Electrostatic Potential Mapping and Charge Distribution Analysis
Molecular Electrostatic Potential (MEP) mapping is a valuable technique for understanding the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP surface illustrates the electrostatic potential at different points on the molecule's surface, with different colors representing varying potential values. Typically, red regions indicate negative electrostatic potential (electron-rich areas), while blue regions represent positive electrostatic potential (electron-poor areas).
Each tautomeric form of an acridin-9-amine derivative will have a unique MEP, which is an important consideration when studying its interactions with other molecules. researchgate.net
Quantum Chemical Descriptors: Electronegativity, Hardness, Softness, and Electrophilicity Index
Quantum chemical descriptors provide a quantitative measure of a molecule's reactivity and stability. These parameters are derived from the HOMO and LUMO energies and are essential for understanding the molecule's behavior in chemical reactions.
Electronegativity (χ) : Represents the ability of a molecule to attract electrons.
Hardness (η) : Measures the resistance of a molecule to change its electron configuration. A harder molecule has a larger HOMO-LUMO gap.
Softness (S) : The reciprocal of hardness, indicating how easily a molecule's electron cloud can be polarized.
Electrophilicity Index (ω) : A measure of the energy stabilization when a molecule accepts an additional electronic charge from the environment.
These descriptors can be calculated using the following formulas:
χ = - (EHOMO + ELUMO) / 2
η = (ELUMO - EHOMO) / 2
S = 1 / η
ω = μ2 / (2η), where μ is the chemical potential (μ = -χ).
While specific values for this compound are not available, the general principles can be applied. A high electrophilicity index would suggest that the molecule is a good electrophile.
Table 2: Representative Quantum Chemical Descriptors for a Structurally Related Compound
| Compound | Electronegativity (χ) | Hardness (η) | Softness (S) | Electrophilicity Index (ω) |
| Naproxen Degradant D3 | 3.7252 eV | 1.0014 eV | 0.9986 eV⁻¹ | - |
Note: Data for a degradant of Naproxen, a naphthalene-containing compound, is provided as a representative example due to the lack of specific data for this compound. biomedres.us
Investigation of Tautomerism in Acridin-9-amine Systems
Acridin-9-amine and its derivatives can exist in two tautomeric forms: the amino form and the imino form. The equilibrium between these two forms can be influenced by factors such as the nature of the substituent at the exocyclic nitrogen atom and the polarity of the solvent. nih.govuniver.kharkov.ua
Theoretical studies have shown that for some N-substituted acridin-9-amines, the imino tautomer is the predominant form in the ground state. nih.govuniver.kharkov.ua However, upon electronic excitation, the relative stability of the tautomers can change, with the amino form becoming more stable in some cases. nih.gov This tautomeric transformation in the ground and excited states makes these compounds potential spectral indicators and probes for environmental properties. nih.govuniver.kharkov.ua The ability of acridin-9-amines to exist in these two forms is also believed to be related to their biological activity. researchgate.net
Molecular Dynamics Simulations for Conformational Analysis and Stability
Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecules. By simulating the motion of atoms and molecules over time, MD can provide insights into the conformational flexibility, stability, and interactions of this compound.
MD simulations can be used to explore the different conformations that the molecule can adopt and to determine their relative energies and stabilities. This is particularly important for understanding how the molecule might interact with biological targets, such as DNA or proteins. For instance, MD simulations have been used to study the intercalation of acridine derivatives into DNA, revealing details about the binding modes and the stability of the resulting complexes. nih.gov Such studies can help in understanding the mechanism of action of these compounds and in the design of new derivatives with improved properties.
Quantum Crystallography and Topological Analysis of Electron Density
Quantum crystallography represents a significant advancement in the study of crystalline solids, merging the principles of crystallography and quantum mechanics to provide a detailed description of the electron density distribution within a molecule and crystal. This approach goes beyond the traditional model of atoms as simple spheres, allowing for a nuanced understanding of chemical bonding and intermolecular interactions. A key component of quantum crystallography is the topological analysis of the electron density, often performed using the Quantum Theory of Atoms in Molecules (QTAIM) developed by Richard Bader. This analysis examines the gradient vector field of the electron density, ρ(r), to partition the molecule into atomic basins and to characterize the nature of chemical bonds and non-covalent interactions through the properties of critical points in the electron density.
This foundational study on 9-aminoacridine (B1665356) utilized high-resolution X-ray diffraction data coupled with theoretical calculations to perform a detailed topological analysis of the electron density. nih.gov The investigation focused on both the neutral form (as a hemihydrate, 9-aa·H₂O) and the protonated form (as a hydrochloride salt, 9-aa·HCl), revealing the subtle yet significant ways in which the electronic structure is altered upon protonation. nih.gov
The analysis centers on identifying bond critical points (BCPs) in the electron density, which are points where the density is a minimum along the path between two nuclei but a maximum in the perpendicular directions. The properties at these BCPs, such as the electron density (ρ) itself and the value of its Laplacian (∇²ρ), provide quantitative measures of the nature and strength of the chemical bond.
Detailed Research Findings from the Study of 9-Aminoacridine
The study on 9-aminoacridine revealed that protonation of the acridine nitrogen atom leads to distinct changes in the electron density distribution, particularly around the amino group and in the pattern of intermolecular interactions. nih.gov Although protonation did not cause major changes in the bond lengths around the protonated nitrogen atom, it did influence the electronic environment. nih.gov
One of the key findings was the change in electron density at the BCPs of the N-H and O-H bonds upon protonation. nih.gov The topological analysis provided a detailed picture of how the protonation event affects the covalent and non-covalent interactions within the crystal structure. nih.gov For instance, the crystal structure of the protonated form is stabilized by a combination of strong halogen and hydrogen bonds. nih.gov
The data from this study on 9-aminoacridine can be used to illustrate the type of detailed electronic information that a similar study on this compound would yield. The following table presents a selection of topological properties of the electron density at bond critical points for the neutral and protonated forms of 9-aminoacridine, as determined by theoretical calculations in the aforementioned study.
Table 1: Selected Theoretical Topological Properties of Electron Density (ρ) and its Laplacian (∇²ρ) at Bond Critical Points (BCPs) for 9-Aminoacridine (9-aa)
| Bond | Form | ρ (e/ų) | ∇²ρ (e/Å⁵) |
| N(10)-C(9) | 9-aa·H₂O | 2.50 | -21.1 |
| N(10)-C(11A) | 9-aa·H₂O | 2.65 | -23.7 |
| C(9)-N(91) | 9-aa·H₂O | 2.59 | -25.2 |
| N(10)-C(9) | 9-aa·HCl | 2.51 | -20.6 |
| N(10)-C(11A) | 9-aa·HCl | 2.62 | -22.3 |
| C(9)-N(91) | 9-aa·HCl | 2.66 | -27.4 |
Data adapted from a theoretical study on 9-aminoacridine. nih.gov The values illustrate the nature of the data obtained from quantum crystallographic analysis.
In the context of this compound, a similar quantum crystallographic and topological analysis would be expected to provide critical insights into several key areas:
Intramolecular Bonding: A detailed map of the electron density and the properties of the BCPs for all covalent bonds would quantify the bond strengths and reveal the extent of electron delocalization across the acridine and naphthalene ring systems. The nature of the C-N bonds linking the two aromatic moieties would be of particular interest.
Non-Covalent Interactions: The planarity of the acridine and naphthalene rings suggests the importance of π-π stacking interactions in the solid state. Topological analysis can identify and characterize these and other non-covalent interactions, such as C-H···π and C-H···N hydrogen bonds, which govern the crystal packing.
Electrostatic Potential: The analysis would generate a map of the molecular electrostatic potential, highlighting regions of positive and negative potential. This is crucial for understanding how the molecule interacts with other molecules, including potential biological targets.
Influence of the Naphthyl Substituent: By comparing the results for this compound with the data for the parent 9-aminoacridine, researchers could precisely quantify the electronic effect of the bulky, electron-rich naphthalene group on the acridine core. This would include its influence on the basicity of the acridine nitrogen and the electronic properties of the exocyclic amino group.
Molecular Interaction Mechanisms of N Naphthalen 2 Yl Acridin 9 Amine in Model Systems
Intercalation with Deoxyribonucleic Acid (DNA) in Vitro Systems
The planar aromatic structure of the acridine (B1665455) core is a key feature that allows N-substituted acridin-9-amines to interact with DNA, primarily through a process known as intercalation. This involves the insertion of the flat acridine ring system between the base pairs of the DNA double helix. This interaction is a critical aspect of the biological activity of many acridine derivatives.
Studies on various N-substituted acridin-9-amines have demonstrated that these compounds can effectively bind to calf thymus DNA (CT-DNA). The binding process is often enthalpy-driven, suggesting that the formation of the DNA-ligand complex is a favorable energetic process. The efficiency of this intercalation can be influenced by the nature of the substituent at the 9-amino position. These interactions suggest that compounds like N-(naphthalen-2-yl)acridin-9-amine likely intercalate into the DNA double helix to varying degrees. researchgate.netnih.gov
Spectroscopic Probes for DNA Binding Studies (e.g., Fluorescence Quenching, UV-Vis Titration)
To characterize the binding of acridine derivatives to DNA, researchers employ various spectroscopic techniques. Ultraviolet-Visible (UV-Vis) absorption spectroscopy and fluorescence spectroscopy are particularly powerful tools in this regard.
UV-Vis Titration: When an acridine derivative intercalates into the DNA double helix, changes in its absorption spectrum are typically observed. Studies on N-substituted acridin-9-amines have shown a slight red shift (bathochromic shift) and a significant decrease in molar absorptivity (hypochromic effect) in the presence of CT-DNA. nih.gov These spectral changes are indicative of the close proximity of the acridine chromophore to the DNA bases and are a hallmark of intercalation. The binding constants (Kb) for the interaction between various acridine derivatives and DNA can be calculated from these titration experiments, with reported log(KA) values for different N-substituted acridin-9-amines ranging from 2.59 to 5.50. nih.gov
Fluorescence Quenching: The intrinsic fluorescence of acridine derivatives is often quenched upon binding to DNA. This quenching can occur through various mechanisms, including electron transfer between the excited acridine ring and the DNA bases. nih.gov Steady-state and time-resolved fluorescence studies can provide valuable information about the binding mechanism. For instance, a decrease in fluorescence intensity in the presence of DNA suggests a static quenching mechanism, which involves the formation of a non-fluorescent ground-state complex between the acridine derivative and DNA. nih.gov The bimolecular quenching rate constants (kq), binding constants (K), and the number of binding sites (n) can be determined from fluorescence quenching data. nih.gov
Interactive Table: Spectroscopic Data for DNA Binding of Acridine Derivatives
| Acridine Derivative | Spectroscopic Technique | Observed Effect | Binding Constant (K) | Reference |
| N-substituted acridin-9-amines | UV-Vis Titration | Hypochromism and red shift | log(KA) = 2.59 - 5.50 | nih.gov |
| 9-Aminoacridine (B1665356) | Fluorescence Quenching | Static quenching | - | nih.gov |
| (Z)-2-(acridin-9-ylmethylene)-N-phenylhydrazinecarbothioamide derivatives | Electronic Absorption & Fluorescence | Hyperchromic/hypochromic effects, red/blue shifts | 1.74 × 10⁴ to 1.0 × 10⁶ M⁻¹ | researchgate.net |
Computational Modeling of DNA-Ligand Interactions
Computational modeling, particularly molecular docking and molecular dynamics simulations, provides valuable insights into the specific interactions between acridine derivatives and DNA at the atomic level. These studies can predict the preferred binding mode, identify key interacting residues, and estimate the binding affinity.
For acridine derivatives, computational models often show the acridine ring intercalating between DNA base pairs, typically with a preference for GC-rich regions. The substituent at the 9-amino position can influence the orientation and stability of the complex. For instance, modeling studies of some acridine-triazole hybrids have shown the acridine ring positioned parallel to DNA base pairs, allowing for π-π stacking interactions, while other parts of the molecule can form hydrogen bonds with the DNA backbone or bases. nih.gov These computational approaches are instrumental in rationalizing experimental findings and guiding the design of new DNA-targeting agents.
Enzyme Inhibition Mechanisms of Acridin-9-amine Derivatives in Vitro
Beyond DNA intercalation, acridine derivatives are known to inhibit the activity of various enzymes, which contributes to their biological effects.
Topoisomerase Inhibition Studies
Topoisomerases are enzymes that regulate the topology of DNA and are crucial for processes like replication, transcription, and chromosome segregation. Acridine derivatives are well-known inhibitors of topoisomerase II. nih.gov These inhibitors can be classified as "poisons," which stabilize the covalent enzyme-DNA cleavage complex, leading to DNA strand breaks, or "catalytic inhibitors," which prevent the enzyme from binding to or cleaving DNA. nih.gov
Studies on various 9-aminoacridine derivatives have demonstrated their potent inhibitory activity against human topoisomerase IIα. nih.gov The inhibitory mechanism often involves the intercalation of the acridine ring into the DNA, which interferes with the enzyme's function. The IC50 values, representing the concentration required to inhibit 50% of the enzyme's activity, for some acridine derivatives against topoisomerase II have been reported in the micromolar range. nih.gov
Acetylcholinesterase and Butyrylcholinesterase Inhibition Pathways
Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the nervous system, responsible for hydrolyzing the neurotransmitter acetylcholine. Inhibition of these enzymes is a therapeutic strategy for conditions like Alzheimer's disease. Several 9-substituted acridine derivatives have been investigated as inhibitors of both AChE and BChE. nih.govnih.gov
The inhibitory mechanism often involves the binding of the acridine derivative to the active site of the cholinesterase enzyme. Molecular docking studies have shown that the acridine moiety can interact with key amino acid residues in the catalytic and peripheral anionic sites of the enzyme. nih.gov The nature of the substituent at the 9-amino position plays a significant role in the inhibitory potency and selectivity for AChE versus BChE. Some derivatives exhibit dual inhibition of both enzymes, while others are more selective. nih.govmdpi.com
Interactive Table: Cholinesterase Inhibition by Acridine Derivatives
| Acridine Derivative Type | Target Enzyme | IC50 Range | Reference |
| 9-Aminoacridine derivatives | AChE | 0.0004 - 0.006 nmol/L | nih.gov |
| 9-Aminoacridine derivatives | BChE | 0.003 - 0.0715 nmol/L | nih.gov |
| 9-Heterocyclic amino-N-methyl-9,10-dihydroacridines | AChE & BChE | - | nih.gov |
| N-acyl-alkylene bis-amiridines | AChE | 1.4 - 2.9 µM | mdpi.com |
| N-acyl-alkylene bis-amiridines | BChE | 0.067 - 0.13 µM | mdpi.com |
Interactions with Other Biological Macromolecules (e.g., Human Serum Albumin) in Vitro
Human serum albumin (HSA) is the most abundant protein in blood plasma and plays a crucial role in the transport and disposition of many drugs and endogenous molecules. mdpi.com The binding of a compound to HSA can significantly affect its pharmacokinetic properties.
Studies on the interaction of various small molecules with HSA have shown that binding can occur at specific sites, often referred to as Sudlow's sites I and II. rsc.org The binding of acridine and its derivatives to HSA has been studied using techniques like spectrophotometry. For acridine itself, an equilibrium constant for its interaction with albumin was determined to be 1.54 ± 0.20 x 105 L mol-1 at pH 7.4 and 20°C. nih.gov The binding of naphthoquinone derivatives to HSA has also been investigated, with binding constants varying significantly depending on the specific structure of the derivative. These findings suggest that this compound likely binds to HSA, which would influence its distribution and availability in a biological system. Molecular docking studies can further elucidate the specific binding site and interactions with amino acid residues within the protein. rsc.org
Applications of N Naphthalen 2 Yl Acridin 9 Amine in Advanced Functional Materials and Optoelectronic Devices
Role as an Organic Semiconductor Material
Organic semiconductors are the foundational components of next-generation electronics, including flexible displays and sensors. The performance of these materials is dictated by their molecular structure, which influences their ability to transport charge (holes or electrons). Acridine (B1665455) derivatives have been successfully designed as hole-transporting materials (HTMs) for use in devices like Organic Light-Emitting Diodes (OLEDs).
The general requirements for an effective HTM include high hole mobility, appropriate frontier molecular orbital energy levels (specifically the Highest Occupied Molecular Orbital, or HOMO), and high thermal stability. For instance, acridine-based materials such as TPA-2ACR and PhCAR-2ACR have demonstrated high thermal decomposition temperatures (above 400 °C), a critical property for device longevity. The HOMO energy level is crucial for efficient injection of holes from the anode into the organic layer. In related acridine derivatives, HOMO levels have been measured in the range of -5.11 to -5.35 eV, which facilitates this charge injection process.
Given its structure, N-(naphthalen-2-yl)acridin-9-amine is expected to possess semiconducting properties. The naphthalene (B1677914) substituent can further enhance π-π stacking interactions between molecules in the solid state, which is a key factor for efficient charge transport. Naphthalene derivatives themselves are a significant class of organic semiconductors. The combination of these two moieties could lead to a material with balanced hole and electron transport capabilities, a desirable trait for optimizing device efficiency.
Table 1: Properties of Related Acridine-Based Hole Transport Materials This table presents data for compounds structurally related to this compound to illustrate typical performance metrics for organic semiconductors in this class.
| Compound Name | HOMO Level (eV) | LUMO Level (eV) | Thermal Decomposition Temp. (TGA, 5% loss) | Application |
| TPA-2ACR | -5.11 | -1.67 | 422 °C | Hole Transport Material |
| PhCAR-2ACR | -5.35 | -2.02 | 402 °C | Host/Hole Transport Material |
Luminescent Properties in Organic Light-Emitting Diodes (OLEDs) and Fluorescent Materials
The acridine ring is a well-established fluorophore, meaning it can emit light efficiently upon excitation. This property is central to its use in OLEDs and other fluorescent materials. The color and efficiency of the emitted light can be fine-tuned by attaching different chemical groups to the acridine core.
Research on chromophores that fuse acridine and naphthalene units has shown promising results for producing deep-blue light, which is critical for high-definition displays. For example, a series of compounds with a fused 12,12-dimethyl-7,12-dihydrobenzo[a]acridine (DMBA) moiety exhibited deep-blue emissions with wavelengths (λEL) at or below 434 nm and high color purity, conforming to the Rec. 2020 standard for ultra-high-definition displays. One such device achieved a maximum external quantum efficiency (EQE) of 5.17% with minimal efficiency roll-off at high brightness.
This compound is expected to be a highly fluorescent compound. The specific position of the naphthalene group and the nature of the nitrogen linkage would influence its exact emission spectrum and quantum yield. The study of tautomerism in N-substituted acridin-9-amines reveals that the molecular structure can exist in two forms (amino and imino), and this equilibrium, which is sensitive to the solvent environment, can dramatically affect whether the compound fluoresces. This suggests that the luminescent properties of this compound could be highly tunable.
Table 2: Electroluminescence Performance of a Related Acridine-Naphthalene Fused Emitter in an OLED This data is from the NAPPI-based device, a compound with a fused acridine-naphthalene core, demonstrating the potential of such systems.
| Parameter | Value | Reference |
| Emission Peak (λEL) | 434 nm | |
| CIE Coordinates (x, y) | (0.155, 0.055) | |
| Max. External Quantum Efficiency (EQE) | 5.17% | |
| Full Width at Half Maximum (FWHM) | 45 nm |
Photostability and Environmental Durability in Material Applications
For any material to be useful in a real-world device, it must be stable under operating conditions, which include exposure to light, heat, and the ambient environment. Photostability, the resistance to degradation upon exposure to light, is a particularly crucial parameter for materials used in OLEDs and fluorescent sensors.
N Naphthalen 2 Yl Acridin 9 Amine As a Fluorescent Probe for Chemical and Biological Systems
Design Principles for Acridine-Based Fluorescent Sensors
The fundamental design of acridine-based fluorescent sensors revolves around the modification of the acridine (B1665455) core. The fluorescence of acridine derivatives is sensitive to pH, with changes in fluorescence lifetime being a key parameter for sensing applications. For instance, derivatives such as 9-acridinemethanamine and acridine-9-carbaldehyde have been investigated as potential fluorescence lifetime pH indicators.
Generally, the design strategy involves coupling the acridine fluorophore to a specific recognition unit (receptor) for the target analyte. The interaction between the receptor and the analyte can induce a change in the electronic properties of the acridine core, leading to a detectable change in its fluorescence signal. This can occur through various mechanisms, including photoinduced electron transfer (PET), intramolecular charge transfer (ICT), and Förster resonance energy transfer (FRET). The choice of the receptor and the linker connecting it to the acridine moiety are crucial for achieving high selectivity and sensitivity for the desired analyte.
Chemosensing Applications for Specific Analytes in Aqueous Media
While specific chemosensing applications for N-(naphthalen-2-yl)acridin-9-amine have not been reported, other acridine derivatives have been explored for the detection of various analytes. For example, functionalized acridin-9-yl phenylamines have been shown to act as antioxidants, protecting neuronal cells from glutamate-induced cell death by reducing intracellular levels of free radical species. This suggests the potential for designing acridine-based probes for reactive oxygen species (ROS).
Furthermore, the broader class of naphthalene-based fluorescent probes has demonstrated utility in detecting metal ions. For instance, certain naphthalene (B1677914) derivatives have been synthesized to act as selective fluorescent sensors for Al³⁺ in living cells. These sensors typically operate via a "turn-on" fluorescence mechanism upon binding with the target ion. Although no such studies have been conducted on this compound, these examples highlight the potential avenues for its application should the compound exhibit suitable photophysical properties.
In Vitro Bioimaging Applications
Detailed in vitro bioimaging studies specifically utilizing this compound are not available. Research on related compounds provides a general framework for how such a probe might be evaluated.
Cellular Uptake and Intracellular Localization Studies
For any fluorescent probe to be effective in cellular imaging, it must be able to cross the cell membrane and, in many cases, accumulate in specific organelles. Studies on piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives have shown good membrane permeability and distribution throughout the cell cytoplasm. The cellular uptake and localization of a probe are typically investigated using fluorescence microscopy techniques, often in conjunction with organelle-specific dyes to determine its destination within the cell. The physicochemical properties of the probe, such as its size, charge, and lipophilicity, play a significant role in its ability to enter cells and its subsequent intracellular distribution.
Monitoring of Intracellular Processes and Organelle Targeting (e.g., mitochondrial viscosity)
Fluorescent probes are powerful tools for monitoring dynamic processes within living cells. A key area of interest is the measurement of microenvironmental parameters within organelles, such as viscosity in mitochondria. Changes in mitochondrial viscosity are associated with various cellular dysfunctions and diseases. While there is no specific information on this compound for this purpose, the general principle involves designing probes whose fluorescence is sensitive to rotational freedom. In a highly viscous environment, the rotation of parts of the molecule is restricted, leading to an increase in fluorescence intensity. This principle has been successfully applied to other fluorescent molecules for imaging mitochondrial viscosity.
Structure Activity Relationship Sar Studies and Rational Design of N Naphthalen 2 Yl Acridin 9 Amine Analogues
Impact of Naphthalene (B1677914) Substitution and Other Modifications on Electronic and Steric Properties
Electronic Effects: The acridine (B1665455) core is an electron-deficient system, while the N-aryl substituent (naphthalene) acts as an electron-donating group. This electronic interplay is fundamental to its properties.
Substituents on the Acridine Ring: Introducing electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) to the acridine moiety can significantly alter the electron density of the entire molecule. For example, studies on related 9-aminoacridine (B1665356) derivatives have shown that EWGs can enhance the molecule's ability to act as a DNA intercalator by stabilizing the planar structure required for insertion between base pairs. mdpi.com Conversely, EDGs can increase the electron density on the acridine nitrogen, potentially affecting its protonation state (pKa) and hydrogen bonding capabilities. researchgate.net
Substituents on the Naphthalene Ring: Modifications to the naphthalene ring directly impact the electronic character of the exocyclic nitrogen atom. Alkyl groups, for instance, are known to be electron-releasing, which can increase the basicity of the linking amine. canterbury.ac.nz This modulation of electronic properties can influence how the molecule binds to target proteins or nucleic acids. researchgate.net
Steric Effects: The size and spatial arrangement of atoms (steric hindrance) play a crucial role in the molecule's conformation and its ability to fit into binding sites.
Naphthalene Moiety: The bulky, planar naphthalene group itself introduces significant steric constraints, influencing the rotational freedom around the C9-N bond. This can affect the planarity of the molecule, a key factor for activities like DNA intercalation. mdpi.com
Substituent Placement: The position of substituents on either ring system is critical. For instance, a bulky substituent near the 9-amino linkage can create significant steric hindrance, potentially disrupting the planarity and reducing binding affinity to targets like DNA or enzymes. mdpi.comresearchgate.net Studies on related acridine analogues have demonstrated that the substitution pattern is a key determinant of cellular cytotoxicity and biological activity. researchgate.net
The interplay between these electronic and steric factors is complex. For example, adding a methoxy (B1213986) group (an EDG) can enhance hydrogen bond formation but also adds steric bulk. nih.gov Therefore, a careful balance must be struck to achieve desired properties.
Table 1: Influence of Hypothetical Substitutions on Electronic and Steric Properties This table is illustrative, based on general chemical principles and findings from related acridine derivatives.
| Substituent Group | Position | Electronic Effect | Steric Impact |
|---|---|---|---|
| -NO₂ (Nitro) | Acridine Ring | Strongly Electron-Withdrawing | Moderate |
| -OCH₃ (Methoxy) | Naphthalene Ring | Electron-Donating | Moderate |
| -Cl (Chloro) | Acridine Ring | Weakly Electron-Withdrawing (Inductive) | Small |
| -CH₃ (Methyl) | Naphthalene Ring | Weakly Electron-Donating | Small |
| -C(CH₃)₃ (tert-Butyl) | Naphthalene Ring | Electron-Donating | Large |
Correlation Between Molecular Structure and Spectroscopic Characteristics
The spectroscopic properties of N-(naphthalen-2-yl)acridin-9-amine, such as UV-visible absorption and fluorescence, are directly linked to its molecular structure. The extended π-conjugated system formed by the fused acridine and naphthalene rings is the primary determinant of its spectroscopic behavior.
The electronic absorption spectra of these compounds are influenced by the specific arrangement of the aromatic systems. researchgate.net Tautomerism, the ability of the compound to exist in two forms (the amine form and the imino form), plays a significant role in its spectroscopic profile. researchgate.net The preference for one tautomer over the other can be influenced by solvent polarity and the electronic nature of substituents, which is reflected in the absorption spectra. researchgate.net
Fluorescence is a particularly important characteristic of this class of compounds. N-aryl-9-amino-substituted acridizinium derivatives, which are structurally related to acridin-9-amines, have been shown to be "light-up" probes. nih.gov These molecules are almost non-fluorescent in aqueous solutions but exhibit a significant increase in fluorescence intensity (by a factor of 10 to 50) when they bind to macromolecules like DNA or proteins. nih.gov This phenomenon is often due to a process called photoinduced electron transfer (PeT) being blocked upon binding, or by restricting intramolecular rotation, which reduces non-radiative decay pathways.
Modifications to the structure can tune these properties:
Extension of Conjugation: Adding more aromatic rings or other conjugated systems can shift the absorption and emission wavelengths to longer values (a red shift).
Electron-Donating/Withdrawing Groups: Attaching EDGs or EWGs alters the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This HOMO-LUMO energy gap determines the absorption and emission wavelengths. For example, synthesis of a related Schiff base with a naphthalene moiety showed how different functional groups affect the electronic transitions observed in the UV-Vis spectrum. researchgate.net
Planarity and Rigidity: A more rigid and planar structure often leads to a higher fluorescence quantum yield, as it reduces energy loss through vibrational and rotational motions.
Table 2: Structure-Spectroscopic Correlations in Acridine Derivatives This table summarizes general trends observed in acridine-based fluorophores.
| Structural Modification | Impact on Absorption/Emission Wavelength | Impact on Fluorescence Intensity | Underlying Principle |
|---|---|---|---|
| Increased π-conjugation | Red Shift (Longer λ) → | Often Increases ↑ | Decreases HOMO-LUMO gap. |
| Addition of Electron-Donating Group (EDG) | Red Shift (Longer λ) → | Generally Increases ↑ | Raises HOMO energy level. |
| Addition of Electron-Withdrawing Group (EWG) | Blue or Red Shift (Varies) | Often Decreases ↓ | Lowers LUMO energy level; can promote PeT. |
| Increased Molecular Rigidity/Planarity | Minimal Shift | Increases ↑ | Reduces non-radiative decay. |
| Binding to a Target (e.g., DNA) | Slight Shift | Significantly Increases ("Light-up") ↑↑ | Inhibition of PeT or restricted rotation. nih.gov |
Computational Approaches to Predictive SAR Modeling and Drug-Likeness Assessment
Computational chemistry has become an indispensable tool in modern drug discovery and materials science, enabling the prediction of molecular properties and activities before synthesis. beilstein-journals.org For this compound analogues, these methods provide deep insights into SAR and help assess their potential as therapeutic agents.
Predictive SAR Modeling: Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity.
2D-QSAR: These models use descriptors calculated from the 2D structure, such as molecular weight, polarity, and counts of specific atoms or functional groups. For instance, a 2D-QSAR study on 1,3-thiazine derivatives successfully created models to predict inhibitory activities based on descriptors related to atom types, connectivity, and shape. nih.gov
3D-QSAR: These approaches, like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), use 3D structural alignments of molecules to derive fields representing steric and electrostatic properties. These fields are then correlated with activity, providing a 3D map of regions where changes are likely to increase or decrease activity. nih.gov
Molecular Docking: This computational technique predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For acridine derivatives, docking is used to simulate their interaction with biological targets like DNA or enzyme active sites (e.g., topoisomerase, acetylcholinesterase). nih.govnih.gov Molecular dynamics simulations can further refine these models by showing how the complex behaves over time, confirming the stability of the binding pose. nih.gov
Drug-Likeness Assessment: Before committing to expensive synthesis and testing, computational filters are used to assess whether a molecule has properties consistent with a likely drug candidate. This involves evaluating:
ADME Properties: Absorption, Distribution, Metabolism, and Excretion. In silico models can predict properties like gastrointestinal absorption, cell permeability (e.g., Caco-2), and potential for metabolism by cytochrome P450 enzymes. mdpi.com
Lipinski's Rule of Five: A well-known guideline that assesses drug-likeness based on properties like molecular weight (< 500 Da), logP (a measure of lipophilicity, < 5), and the number of hydrogen bond donors (< 5) and acceptors (< 10). While not a strict rule, it helps to identify compounds with a higher probability of being orally bioavailable.
Toxicity Prediction: Computational models can flag potential liabilities, such as the likelihood of a compound to cause hepatotoxicity (liver damage) or to be mutagenic. mdpi.com
Rational Design Principles for Enhanced Performance in Targeted Molecular Interactions and Sensing
The knowledge gained from SAR studies and computational modeling provides a clear set of principles for the rational design of new this compound analogues with superior performance. rsc.org
For Enhanced Therapeutic Activity (e.g., Anticancer Agents):
Optimize Target Binding: SAR data and docking studies can identify key interactions (e.g., hydrogen bonds, π-π stacking) between the compound and its target, such as DNA topoisomerase II. nih.gov New analogues can be designed to strengthen these interactions. For example, if a hydrogen bond with a specific amino acid residue is crucial, a functional group can be added to the acridine or naphthalene ring at the precise location to form this bond. nih.gov
Tune Lipophilicity: The balance between water solubility and membrane permeability is critical for a drug's ADME profile. Substituents can be chosen to fine-tune the logP value, improving bioavailability without making the compound too insoluble. mdpi.com
Introduce Selectivity: Often, a drug needs to be selective for one target over another (e.g., one enzyme subtype). Subtle structural modifications that exploit differences in the target binding sites can confer this selectivity. nih.gov
For Enhanced Performance in Molecular Sensing:
Maximize "Light-Up" Effect: For fluorescent probes, the design should focus on maximizing the change in fluorescence upon binding to the analyte (e.g., a specific protein or nucleic acid sequence). nih.gov This often involves creating a system where a fluorescence quenching mechanism, like PeT, is highly efficient in the free state but completely disrupted upon binding. mdpi.com
Incorporate a Specific Recognition Moiety: To create a sensor for a specific ion or molecule, a known receptor for that analyte can be chemically linked to the this compound fluorophore. The binding event at the receptor site then triggers a change in the fluorophore's emission. nih.govnih.gov
Optimize Spectroscopic Properties: The absorption and emission wavelengths can be tuned to match available light sources and detectors (e.g., for use in fluorescence microscopy) and to avoid interference from autofluorescence in biological samples. rsc.orgmdpi.com This is achieved by modifying the extent of π-conjugation or adding specific auxochromic groups.
By integrating experimental SAR data with predictive computational models, scientists can move beyond trial-and-error synthesis and adopt a more rational, hypothesis-driven approach to designing novel acridine derivatives for a wide array of advanced applications. elsevierpure.com
Future Perspectives and Emerging Research Directions for N Naphthalen 2 Yl Acridin 9 Amine Chemistry
Integration with Nanotechnology for Novel Hybrid Materials
The fusion of N-(naphthalen-2-yl)acridin-9-amine derivatives with nanotechnology is a burgeoning field, promising the development of hybrid materials with unprecedented functionalities. By strategically combining the distinct properties of acridine-based molecules with nanoscale materials, researchers aim to create synergistic systems for advanced applications.
One promising avenue is the development of fluorescent nanoparticles. For instance, the conjugation of acridine (B1665455) derivatives with quantum dots (QDs) can lead to novel fluorescent probes. nih.gov The inherent brightness and photostability of QDs, coupled with the specific targeting or sensing capabilities of the acridin-9-amine moiety, could result in highly sensitive and specific bioimaging agents. nih.gov Researchers are exploring methods to covalently link these molecules to the surface of QDs, creating stable and robust nanoprobes. nih.gov
Another area of intense research is the creation of hybrid materials with metal nanoparticles. The interaction between the acridine core and the plasmonic fields of gold or silver nanoparticles can lead to enhanced fluorescence or the development of novel sensors. These hybrid materials could be designed to respond to specific analytes or environmental changes, offering new possibilities in diagnostics and environmental monitoring.
Furthermore, the incorporation of this compound derivatives into covalent organic polymers (COPs) is being investigated for applications in photocatalysis. nih.gov These acridine-functionalized COPs can be synthesized using green and rapid methods, such as combining sonochemistry with ion induction, to produce materials capable of visible-light-driven degradation of organic pollutants. nih.gov
Advanced Computational Methodologies for Predictive Design and De Novo Synthesis
The advent of powerful computational tools is revolutionizing the design and synthesis of new molecules. For this compound and its derivatives, these methods are enabling researchers to predict their properties and design novel synthetic routes with greater efficiency and precision.
Computer-assisted drug design (CADD) is playing a pivotal role in the development of new therapeutic agents based on the acridine scaffold. nih.gov By employing techniques like molecular docking and molecular dynamics simulations, scientists can screen vast libraries of virtual compounds to identify those with the highest potential to interact with specific biological targets, such as enzymes or DNA. nih.govnih.gov This in-silico screening significantly reduces the time and cost associated with traditional experimental screening. nih.gov For instance, computational studies have been used to investigate the interaction of acridine-triazole-pyrimidine hybrids with topoisomerase II, a key enzyme in cancer progression. nih.gov These simulations provide valuable insights into the binding modes and help in optimizing the molecular structure for enhanced activity. nih.gov
Beyond predictive modeling, computational methods are also being employed for the de novo synthesis of acridine derivatives. These approaches aim to design novel synthetic pathways that are more efficient and sustainable than traditional methods. organic-chemistry.org By analyzing reaction mechanisms and predicting potential side reactions, chemists can devise optimized synthetic strategies. organic-chemistry.org This is particularly relevant for the synthesis of complex, polysubstituted acridines, where traditional methods may be limited. organic-chemistry.org
Sustainable Synthesis and Green Chemical Engineering of Acridin-9-amine Derivatives
In line with the growing emphasis on environmentally friendly chemical processes, researchers are actively developing sustainable and green methods for the synthesis of acridin-9-amine derivatives. These efforts are guided by the principles of green chemistry, which aim to minimize waste, reduce the use of hazardous substances, and improve energy efficiency. acs.org
A key focus is the development of solvent-free or "green" solvent-based reactions. Traditional syntheses of acridines often rely on harsh reagents and toxic organic solvents. researchgate.netnih.govmdpi.com To address this, researchers are exploring alternative reaction media, such as water or ionic liquids. researchgate.net For example, the synthesis of acridinedione derivatives has been successfully achieved in water using vitamin B1 as a biodegradable catalyst. researchgate.net
Microwave-assisted synthesis is another promising green chemistry approach that is being applied to the production of acridine derivatives. rsc.orgresearchgate.net Microwave irradiation can significantly reduce reaction times and improve yields compared to conventional heating methods. rsc.orgresearchgate.net This technique has been successfully used in the Bernthsen synthesis of 9-substituted acridines, leading to a more environmentally friendly process with reduced catalyst loading. researchgate.net Furthermore, the use of recyclable catalysts, such as a Co/C catalyst derived from rice husks, in microwave-assisted synthesis further enhances the sustainability of the process. rsc.org
Exploration of New Sensing Modalities and Bioimaging Targets
The inherent fluorescence of the acridine core makes this compound and its derivatives attractive candidates for the development of new sensing and bioimaging agents. Researchers are actively exploring novel applications beyond traditional uses, targeting unconventional biomarkers and cellular components.
One emerging area is the design of fluorescent probes for specific biomolecules and cellular processes. Acridine-based dyes are being developed for applications in biological imaging, such as monitoring protein-protein interactions and detecting specific biomolecules. researchgate.net The ability to functionalize the acridine scaffold allows for the creation of probes with tailored selectivity for various targets.
Furthermore, the development of phototriggered drug delivery systems based on acridine derivatives is a promising field. nih.gov These systems utilize light to release a therapeutic agent at a specific site, offering precise spatial and temporal control over drug delivery. nih.gov For instance, two-photon excitation can be used to uncage a drug from an acridine-based carrier, minimizing off-target effects and enhancing therapeutic efficacy. nih.gov
The exploration of new bioimaging targets is another active area of research. Scientists are investigating the use of acridine derivatives to visualize cellular structures and processes that have been difficult to study with existing probes. This includes the imaging of specific organelles, the tracking of dynamic cellular events, and the detection of subtle changes in the cellular microenvironment.
Fundamental Studies on Excited State Dynamics and Photochemical Pathways
A deeper understanding of the fundamental photophysical and photochemical processes of this compound is crucial for the rational design of new materials and applications. Advanced spectroscopic techniques are being employed to unravel the intricate details of their excited-state dynamics and reaction pathways.
Femtosecond transient absorption spectroscopy (fs-TAS) is a powerful tool for studying the ultrafast processes that occur after photoexcitation. rsc.orgmdpi.comnih.gov This technique allows researchers to monitor the evolution of excited states on a timescale of femtoseconds to picoseconds, providing insights into processes such as internal conversion, intersystem crossing, and charge transfer. rsc.orgmdpi.comnih.govtandfonline.comresearchgate.netnih.govrsc.org For example, fs-TAS has been used to study the excited-state dynamics of proflavine, an acridine derivative, when intercalated into DNA. nih.gov These studies revealed that both fluorescence and triplet state formation are quenched upon binding to DNA due to ultrafast non-radiative decay channels. nih.gov
Computational studies are also playing a vital role in complementing experimental investigations. Theoretical calculations can predict the electronic structure and potential energy surfaces of excited states, helping to interpret experimental data and elucidate reaction mechanisms. researchgate.netrsc.org For instance, theoretical studies have been used to investigate the tautomerism of acridin-9-amines and its effect on their photophysical properties. researchgate.net
By combining advanced experimental techniques with theoretical modeling, researchers are gaining a comprehensive understanding of the photochemical pathways of this compound and its derivatives. mdpi.comnih.gov This fundamental knowledge is essential for optimizing their performance in various applications, from photocatalysis to bioimaging.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing N-(naphthalen-2-yl)acridin-9-amine, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via condensation reactions. For example, 9-chloroacridine reacts with substituted amines (e.g., 5-phenyl-1,3,4-thiadiazol-2-amine) in the presence of a catalyst like Pd/NiO under hydrogen atmosphere at 25°C, yielding high purity products after filtration and solvent evaporation . Optimization involves adjusting molar ratios, solvent polarity, and reaction time.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodology : (400 MHz, CDCl) is critical for confirming proton environments, particularly the aromatic regions of the acridine and naphthalene moieties. and mass spectrometry further validate molecular structure. Solvent choice (e.g., DMSO-d vs. CDCl) impacts tautomer detection .
Q. How does solvent polarity influence the solubility and stability of this compound?
- Methodology : Solvent polarity (e.g., acetone vs. DMSO) affects solubility and tautomeric equilibrium. Polar aprotic solvents like DMSO stabilize the amino tautomer, while non-polar solvents (CDCl) favor imino forms. Pre-screening solvents via is recommended to assess stability .
Advanced Research Questions
Q. What role does amino–imino tautomerism play in the biological or material properties of this compound?
- Methodology : Tautomerism alters molecular geometry (planar vs. "butterfly" conformation) and hydrogen-bonding capacity. Electron-withdrawing substituents stabilize the amino form, enhancing interactions with biological targets (e.g., enzymes) or optoelectronic materials. DFT(PCM) calculations predict equilibrium constants, validated by NMR solvent studies .
Q. How can computational methods (e.g., DFT) guide the design of derivatives with enhanced pharmacological activity?
- Methodology : DFT/GIAO calculations model substituent effects on tautomer stability and electronic properties. For example, chloro or fluoro substituents at the 4-position of the phenyl ring improve anti-inflammatory activity by optimizing electron density and steric fit in receptor binding pockets .
Q. What strategies resolve contradictions in reported synthetic yields for acridin-9-amine derivatives?
- Methodology : Discrepancies arise from catalyst choice (Pd/NiO vs. traditional bases) or purification methods. Systematic comparison under controlled conditions (e.g., inert atmosphere, catalyst loading) is essential. For example, Pd/NiO increases yield (84–98%) by facilitating reductive amination .
Q. How do substituents on the acridine core impact anti-inflammatory efficacy in preclinical models?
- Methodology : In vivo assays (carrageenan-induced paw edema) and in vitro COX inhibition studies correlate substituent effects with activity. Derivatives with 4-chlorophenyl or 4-fluorophenyl groups on the thiadiazole ring show enhanced potency due to improved lipophilicity and target affinity .
Key Recommendations for Researchers
- Structural Analysis : Prioritize multi-solvent NMR studies to map tautomeric behavior.
- Synthesis Optimization : Screen Pd-based catalysts under varying hydrogen pressures to improve yield.
- Computational Integration : Combine DFT with experimental data to predict substituent effects on bioactivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
